4-ピペリジノアニリン塩酸塩

説明

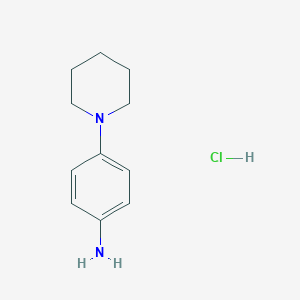

4-Piperidinoaniline hydrochloride is an organic compound with the chemical formula C11H16N2.ClH. It is characterized by the presence of both piperidine and aniline functional groups. This compound is widely used in the pharmaceutical industry as a building block for the synthesis of various drugs, including antihistamines and local anesthetics . Additionally, it has been studied for its potential antitumor and antibacterial properties .

科学的研究の応用

4-Piperidinoaniline hydrochloride has a wide range of applications in scientific research:

作用機序

Target of Action

It’s structurally similar compound, 4-piperidino-piperidine, has been found to interact withLiver carboxylesterase 1 in humans . This enzyme plays a crucial role in the metabolism of various drugs and xenobiotics.

Mode of Action

It’s structurally similar compound, biperiden, is known to work as acompetitive antagonist of acetylcholine at cholinergic receptors in the corpus striatum, which helps restore the balance .

Biochemical Pathways

It’s structurally similar compound, 4-piperidone, is known to be involved in the synthesis of various tertiary propargylamines through a highly enantioselective, catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate .

Result of Action

It’s structurally similar compound, 4-piperidone, is known to afford the corresponding tertiary propargylamines in useful yields .

Action Environment

It’s structurally similar compound, 4-piperidone, is known to undergo a selective cleavage of the piperidone protecting group using either ammonia/etoh or a polymer-supported scavenger amine .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Piperidinoaniline hydrochloride typically involves the reaction of 4-nitroaniline with piperidine under specific conditions. . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of 4-Piperidinoaniline hydrochloride involves large-scale synthesis using similar reaction pathways. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of advanced catalytic systems and continuous flow reactors are common practices to enhance the production rate and minimize waste .

化学反応の分析

Types of Reactions: 4-Piperidinoaniline hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinone derivatives.

Reduction: It can be reduced to form secondary amines.

Substitution: It undergoes nucleophilic substitution reactions, where the piperidine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like halides and alkoxides are employed under basic conditions.

Major Products: The major products formed from these reactions include various substituted anilines and piperidines, which are valuable intermediates in pharmaceutical synthesis .

類似化合物との比較

- 4-Piperidinoaniline

- 4-(1-Piperidinyl)aniline

- 4-(Piperidin-1-yl)phenylamine

Comparison: 4-Piperidinoaniline hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to its free base counterparts . This property makes it more suitable for certain pharmaceutical applications where solubility and stability are critical factors.

生物活性

4-Piperidinoaniline hydrochloride (C11H16N2·HCl) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

4-Piperidinoaniline hydrochloride consists of a piperidine ring attached to an aniline moiety. Its molecular structure can be represented as follows:

- Molecular Formula : C11H16N2·HCl

- Molecular Weight : 216.72 g/mol

This compound is known for its ability to interact with various biological targets, making it a candidate for drug development.

The biological activity of 4-Piperidinoaniline hydrochloride can be attributed to several mechanisms:

- Kinase Inhibition : Studies have shown that derivatives of piperidinoaniline exhibit inhibitory effects on various receptor tyrosine kinases (RTKs). These kinases play crucial roles in cell signaling pathways related to growth and proliferation. The compound has been noted for its moderate activity against multiple RTKs, which may contribute to its therapeutic effects and side effects .

- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as IL-6 and TNF-α in cellular models . This suggests potential applications in treating inflammatory diseases.

- Antitumor Activity : Research indicates that 4-piperidinoaniline derivatives possess antiproliferative properties against various cancer cell lines. For instance, compounds synthesized from this scaffold have shown effectiveness against MDA-MB231 (breast cancer) and PC3 (prostate cancer) cell lines, likely through mechanisms involving apoptosis induction and inhibition of angiogenic factors .

Biological Activity Data

The following table summarizes key findings related to the biological activities of 4-Piperidinoaniline hydrochloride and its derivatives:

| Activity | Target/Cell Line | Effectiveness (IC50/EC50) | Mechanism |

|---|---|---|---|

| Kinase Inhibition | Various RTKs | Sub-micromolar range | Competitive inhibition |

| Anti-inflammatory | RAW264.7 cells | IC50 not specified | Inhibition of IL-6 and TNF-α production |

| Antiproliferative | MDA-MB231, PC3 | IC50 < 10 µM | Induction of apoptosis |

| Antiviral Activity | Hepatitis C Virus (HCV) | EC50 ~ 2.57 µM | Inhibition of viral assembly |

Case Studies

- Antitumor Efficacy : A study evaluated the antiproliferative effects of several piperidinoaniline derivatives against human cancer cell lines. One notable derivative showed higher efficacy than curcumin in inhibiting cell proliferation in breast cancer models .

- Inflammation Models : In vitro experiments demonstrated that certain derivatives could significantly reduce pro-inflammatory cytokine levels in macrophage models, indicating potential for treating chronic inflammatory conditions .

- HCV Inhibition : Another study highlighted the potential use of piperidine-containing compounds as inhibitors of HCV replication. The compounds showed synergistic effects when combined with FDA-approved antiviral drugs, enhancing their efficacy against HCV .

特性

IUPAC Name |

4-piperidin-1-ylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2.ClH/c12-10-4-6-11(7-5-10)13-8-2-1-3-9-13;/h4-7H,1-3,8-9,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYLYCYONEOJCCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=C(C=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6641-28-7 | |

| Record name | NSC48825 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48825 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(piperidin-1-yl)aniline dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。